molecular formula C11H10N2O B8639149 4-(Pyridin-2-ylamino)phenol

4-(Pyridin-2-ylamino)phenol

Cat. No. B8639149
M. Wt: 186.21 g/mol
InChI Key: WGKPVKGWKUXSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637500B2

Procedure details

To a microwave reaction vessel was added 4-bromophenol (5.5773 mL, 59.317 mmol), 2-aminopyridine (5.5942 g, 59.317 mmol), Pd2(dba)3 (1.3658 g, 1.4829 mmol), 2-di-t-butylphosphino-2′,4′,6′-tri-isopropyl-1,1′-biphenyl (2.5346 g, 5.9317 mmol), and sodium tert-butoxide (10.0798 g, 118.63 mmol). The vessel was capped and flushed with argon. Toluene was added and the vessel was flushed with argon. The temperature was brought to 100° C. to stir overnight. The reaction was monitored by LCMS to completion. The solvent was evaporated. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Biotage™ SNAP cartridge (KP-Sil 340 g), eluting with a gradient of 1.5% to 6% methanol in DCM, to provide 4-(pyridin-2-ylamino)phenol. MS (ESI, pos. ion) m/z: 187.0 (M+1).
Quantity
5.5773 mL
Type
reactant
Reaction Step One
Quantity
5.5942 g
Type
reactant
Reaction Step One
Quantity
2.5346 g
Type
reactant
Reaction Step One
Quantity
10.0798 g
Type
reactant
Reaction Step One
Quantity
1.3658 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.C(P(C(C)(C)C)C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
5.5773 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
5.5942 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
2.5346 g
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
Name
Quantity
10.0798 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
1.3658 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
The vessel was capped
CUSTOM
Type
CUSTOM
Details
flushed with argon
ADDITION
Type
ADDITION
Details
Toluene was added
CUSTOM
Type
CUSTOM
Details
the vessel was flushed with argon
CUSTOM
Type
CUSTOM
Details
was brought to 100° C.
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed through a Biotage™ SNAP cartridge (KP-Sil 340 g)
WASH
Type
WASH
Details
eluting with a gradient of 1.5% to 6% methanol in DCM

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.